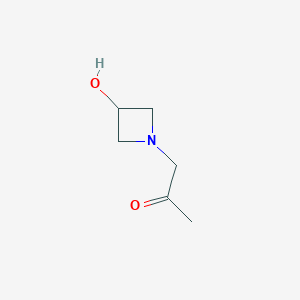
1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid
Vue d'ensemble
Description
1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H8F3NO3 and its molecular weight is 211.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Azetidine Derivatives in Natural Products
Azetidine-2-carboxylic acid derivatives, similar in structure to 1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid, have been isolated from natural sources like seeds of Fagus silvatica L. These compounds have potential as biochemical precursors for various amino acids, including nicotianine and methionine, indicating their role in natural biosynthetic pathways (Kristensen & Larsen, 1974).
Synthesis and Applications in Peptide Research
Synthetic approaches to azetidine-2-carboxylic acid analogs, which include modifications at various positions of the azetidine ring, have been explored. These analogs are utilized to study the influence of conformation on peptide activity, highlighting their relevance in medicinal chemistry and bioorganic studies (Sajjadi & Lubell, 2008).
Role in Food Chain and Toxicology
Studies have shown that azetidine-2-carboxylic acid, a compound structurally related to this compound, is present in certain food sources like sugar beets. Its incorporation into proteins in place of proline can lead to toxic effects and congenital malformations, indicating its significance in food safety and human health (Rubenstein et al., 2009).
Applications in Antibacterial Agents
Research has been conducted on the synthesis of azetidinylquinolones, which include azetidine carboxylic acid structures, demonstrating their potential as antibacterial agents. These compounds have shown varying degrees of efficacy depending on their structural configuration, suggesting their utility in developing new antibacterial treatments (Frigola et al., 1995).
Synthesis and Utility in Medicinal Chemistry
Protected 3-haloazetidines, which are structurally related to this compound, have been synthesized and used to prepare high-value azetidine-3-carboxylic acid derivatives. These compounds are crucial in the synthesis of various pharmaceutical compounds, illustrating their importance in drug development (Ji et al., 2018).
Propriétés
IUPAC Name |
1-(3,3,3-trifluoro-2-oxopropyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)5(12)3-11-1-4(2-11)6(13)14/h4H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHCQFZQZGFLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B1475937.png)







